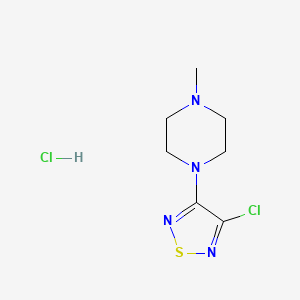

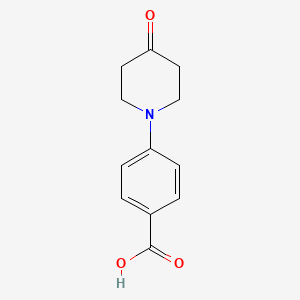

![molecular formula C12H22N2O3 B3113759 tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate CAS No. 198211-13-1](/img/structure/B3113759.png)

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate

Vue d'ensemble

Description

“tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate” is a chemical compound often referred to as TETEROL . It is commonly used as a synthetic intermediate for polar solvents, surfactants, and ionic liquids .

Synthesis Analysis

The preparation of TETEROL is generally obtained by oxygen hybridization and nitrogen hybridization reactions . The specific method involves reacting an appropriate amount of substrate with a catalyst under suitable conditions to generate a TETEROL product .Molecular Structure Analysis

The molecular formula of “this compound” is C13H21NO3 . Its average mass is 239.311 Da and its monoisotopic mass is 239.152145 Da .Chemical Reactions Analysis

As a synthetic intermediate, “this compound” is involved in various chemical reactions. For instance, it can be used in the synthesis of other compounds through oxygen hybridization and nitrogen hybridization reactions .Physical And Chemical Properties Analysis

“this compound” appears as a white solid . It has a molecular weight of 247.35g/mol and a melting point of 110-112°C . It is stable and not easy to decompose .Applications De Recherche Scientifique

Environmental Fate and Biodegradation

Environmental Behavior of Related Ethers

Research on the environmental behavior of methyl tert‐butyl ether (MTBE), a structurally related compound, indicates its high solubility in water and low sorption to subsurface solids, which implies minimal retardation of transport by groundwater. MTBE's resistance to biodegradation in groundwater and its atmospheric half-life suggest significant environmental persistence. This information might be relevant for understanding the environmental impact and fate of similar chemical structures (Squillace et al., 1997).

Microbial Degradation of Ethers

A review on the microbial degradation of MTBE and tert-butyl alcohol (TBA) in subsurface environments highlights the potential biodegradability under both oxic and anoxic conditions, although site-specific conditions significantly influence degradation rates. This review could provide insights into the biodegradability potential of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate and related compounds (Schmidt et al., 2004).

Chemical Synthesis and Applications

Synthesis of Heterocyclic Compounds

A mini-review discusses the synthesis and biological activities of 2,4-diaryl-3azabicyclo[3.3.1]nonanone (3-ABNs) derivatives, highlighting their antibacterial and antifungal activities. This could suggest potential routes for synthesizing and exploring the biological activities of related bicyclic structures, including this compound (Mazimba & Mosarwa, 2015).

Potential Environmental and Health Implications

Health Implications of Terpene Oxidation Products

The health significance of gas- and particle-phase products from terpene oxidation, including those similar in reactivity to tert-butyl groups, is reviewed. This information could be relevant for assessing the health and environmental implications of the oxidation products of this compound and similar compounds (Rohr, 2013).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-4-9-6-16-7-10(5-8)13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGMDHUHBZCJMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2COCC(C1)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.4]heptan-5-ol](/img/structure/B3113697.png)

![1H-Indole-1-carboxylic acid, 2,3-dihydro-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3113706.png)

![Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo-](/img/structure/B3113734.png)

![2-[(2-Methoxyethyl)amino]acetonitrile](/img/structure/B3113738.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B3113756.png)

![3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B3113766.png)